(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

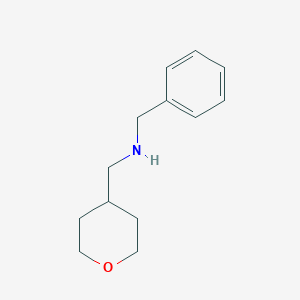

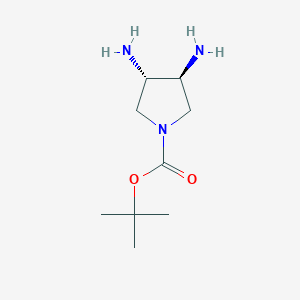

(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate, hereafter referred to as (3S,4S)-TBDAP, is an organic compound with a variety of applications in scientific research. It is a white, crystalline solid that is soluble in water and other polar solvents. It is also stable under normal laboratory conditions, making it an ideal reagent for a variety of experiments.

Scientific Research Applications

Synthetic Applications in Industrial and Commercial Products

(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate and its derivatives, such as synthetic phenolic antioxidants (SPAs), are extensively utilized in various industrial and commercial products. These compounds are instrumental in retarding oxidative reactions and prolonging product shelf life. They have been detected in diverse environmental matrices, including indoor dust, outdoor air particulates, sea sediment, and river water, and even in human tissues and fluids like fat, serum, urine, breast milk, and fingernails. The occurrence of SPAs and their transformation products in both the environment and humans has been well-documented. It's crucial to explore the contamination and behaviors of these compounds further, and investigate their toxicity, especially the effects of co-exposure to several SPAs, to ensure environmental safety and public health. Additionally, the development of novel SPAs with reduced toxicity and low migration ability is imperative to minimize potential environmental pollution (Liu & Mabury, 2020).

Applications in Heterocyclic Compound Synthesis

Chiral sulfinamides, particularly tert-butanesulfinamide, are significant chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. They offer general access to structurally diverse N-heterocycles like piperidines, pyrrolidines, azetidines, and their fused derivatives, which are integral structural motifs of many natural products and therapeutically relevant compounds. The review of tert-butanesulfinamide-mediated asymmetric N-heterocycle synthesis highlights its extensive utility in the last decade, marking its importance in the field of synthetic organic chemistry and pharmaceuticals (Philip et al., 2020).

Environmental Implications and Biodegradation

The environmental behavior and biodegradation of methyl tert-butyl ether (MTBE), a structurally similar compound, provide insights into the fate of such substances in soil and groundwater. Microorganisms capable of degrading MTBE aerobically have been identified, elucidating the pathways involved in its biodegradation. Understanding the biodegradation and environmental fate of these compounds is crucial for assessing their impact on ecosystems and formulating strategies for environmental remediation. The presence of co-contaminants may influence the biodegradation of these compounds, indicating the need for a comprehensive approach to address pollution from such substances (Thornton et al., 2020).

properties

IUPAC Name |

tert-butyl (3S,4S)-3,4-diaminopyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5,10-11H2,1-3H3/t6-,7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFRNGKMXMQTQR-BQBZGAKWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate | |

CAS RN |

1020571-45-2, 2173182-42-6 |

Source

|

| Record name | (3S,4S)-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3S,4S)-rel-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Fluoro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1326235.png)

![6-[4-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B1326243.png)